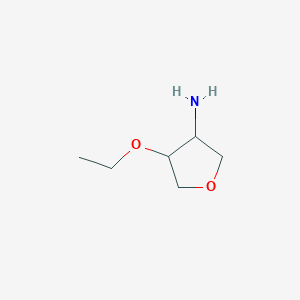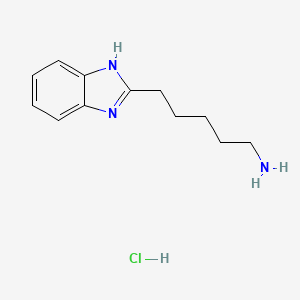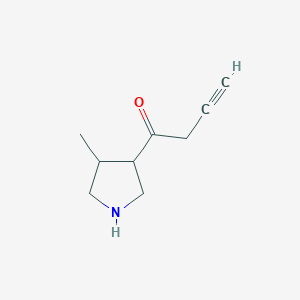
1-(4-Methylpyrrolidin-3-yl)but-3-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpyrrolidin-3-yl)but-3-yn-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol This compound is characterized by the presence of a pyrrolidine ring, a butynyl group, and a ketone functional group
Preparation Methods
The synthesis of 1-(4-Methylpyrrolidin-3-yl)but-3-yn-1-one involves several steps. One common synthetic route includes the reaction of 4-methylpyrrolidine with but-3-yn-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Methylpyrrolidin-3-yl)but-3-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methylpyrrolidin-3-yl)but-3-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and butynyl group play crucial roles in its binding to target proteins or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to various biological outcomes .
Comparison with Similar Compounds
1-(4-Methylpyrrolidin-3-yl)but-3-yn-1-one can be compared with other similar compounds, such as:
1-(4-Methylpyrrolidin-3-yl)but-3-en-1-one: This compound has a similar structure but with a double bond instead of a triple bond.
1-(4-Methylpyrrolidin-3-yl)but-3-yn-1-amine: This compound has an amine group instead of a ketone group.
1-(4-Methylpyrrolidin-3-yl)but-3-yn-1-ol: This compound has an alcohol group instead of a ketone group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(4-methylpyrrolidin-3-yl)but-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-4-9(11)8-6-10-5-7(8)2/h1,7-8,10H,4-6H2,2H3 |
InChI Key |
HHDUENNJCMQBTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1C(=O)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B13185587.png)
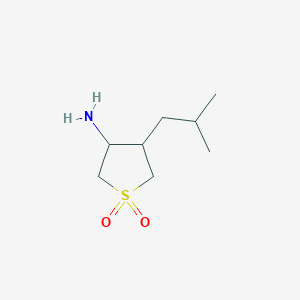
![Methyl 1-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13185603.png)
![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)
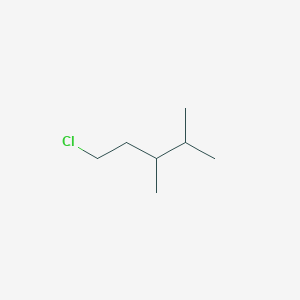
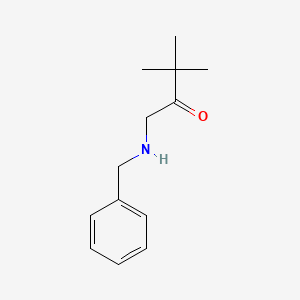

![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)
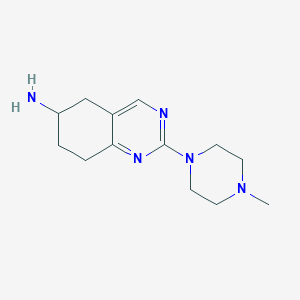
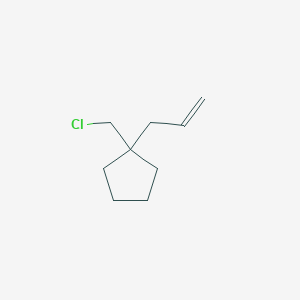
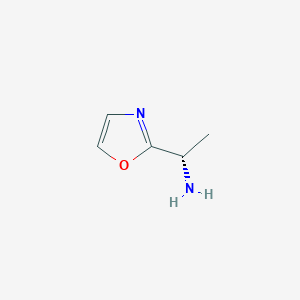
![N-[(2-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13185662.png)
